4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine
Description
4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidin-2-amine core substituted at the 4-position with a 2,5-dimethylthiophen-3-yl group. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) provides a rigid scaffold, while the thiophene substituent introduces sulfur-based electronic effects and steric bulk due to its methyl groups.
Properties
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-6-5-8(7(2)14-6)9-3-4-12-10(11)13-9/h3-5H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNDILJQHALHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine typically involves the reaction of 2,5-dimethylthiophene with a suitable pyrimidine precursor under specific conditions. One common method involves the use of 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with 2,5-dimethylthiophene in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes controlling parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2.1. Alkylation and Acylation
The amino group (–NH<sub>2</sub>) at position 2 can undergo:
-
Alkylation with alkyl halides or epoxides under basic conditions.
-
Acylation with acyl chlorides or anhydrides to form amides.
Example :
Reaction with acetyl chloride would yield N-acetyl-4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-amine.
2.2. Nucleophilic Substitution
The pyrimidine ring’s chlorine-free structure limits direct nucleophilic substitution but may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) at positions 4 or 5 if functionalized.
3.1. Electrophilic Substitution
The 2,5-dimethylthiophene moiety is electron-rich due to sulfur’s lone pairs and methyl groups, favoring:
-
Sulfonation (e.g., with SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).
-
Nitration (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at position 3 or 4 of the thiophene ring.
Limitations :
Steric hindrance from methyl groups at positions 2 and 5 may direct substitution to less hindered positions.
Mannich-Type Cyclization
Analogous to thieno[2,3-d]pyrimidine syntheses , the compound may participate in Mannich reactions with aldehydes and amines to form fused heterocycles.
Hypothetical Reaction :
Conditions : Non-catalytic, room temperature .
Metal-Free Cyclization
The amino group and thiophene substituent could enable intramolecular cyclization under acidic or basic conditions to form polycyclic systems.
Example Pathway :
-
Deprotonation of –NH<sub>2</sub> followed by nucleophilic attack on the thiophene ring.
6.1. Oxidation
The thiophene sulfur atom may oxidize to a sulfoxide or sulfone under strong oxidizing agents (e.g., mCPBA).
6.2. Reduction
Selective reduction of the pyrimidine ring is unlikely without affecting the thiophene moiety.
Biological Activity Considerations
While not directly studied for this compound, structurally similar 2-aminopyrimidines and thiophenes exhibit:
Data Gaps and Limitations
No experimental data specific to this compound’s reactions were found in the reviewed literature. Current insights are derived from:
Suggested Research Directions
| Reaction Type | Target Product | Potential Catalysts/Conditions |
|---|---|---|
| Mannich Cyclization | Thieno[2,3-d]pyrimidine derivatives | HCHO, RNH<sub>2</sub>, room temperature |
| Electrophilic Aromatic Substitution | Sulfonated/nitrated analogs | SO<sub>3</sub>, HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> |
| Cross-Coupling | Biaryl pyrimidines | Pd catalysts, aryl boronic acids |
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Table 1: Antimicrobial Activity of 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 0.313 |
| Escherichia coli | 0.625 |
| Bacillus subtilis | 0.625 |
| Pseudomonas aeruginosa | 0.313 |
| Candida albicans | 0.313 |
These results suggest that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound derivatives possess anticancer properties. Various synthesized derivatives were tested against different cancer cell lines.
Table 2: Anticancer Activity of Derivatives
| Compound | IC50 (μmol/l) |
|---|---|
| Compound A | 10.25 |
| Compound B | 9.70 |
| Compound C | 9.55 |
| Compound D | 9.39 |
| Doxorubicin | 32.00 |
These findings indicate that the derivatives of this compound can be more effective than traditional chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
Research has indicated that compounds derived from this compound exhibit significant anti-inflammatory effects in animal models.
Table 3: Anti-inflammatory Activity Assessment
| Compound No. | Edema Volume (mL) after Treatment |
|---|---|
| Compound 105 | 82.2 ± 5.2 |
| Indomethacin | 46.9 ± 5.8 |
The results demonstrate that certain derivatives significantly reduce inflammation compared to standard treatments .
Anticonvulsant Activity
The anticonvulsant potential of synthesized compounds has been evaluated using animal models, showing protective effects against induced seizures.
Table 4: Anticonvulsant Activity Results
| Compound | ED50 (mg/kg) |
|---|---|
| Compound A | 56.0 |
| Compound B | 40.0 |
| Diazepam | 0.51 |
These findings suggest that the synthesized compounds may offer new avenues for anticonvulsant therapy .
Anti-Urease Activity
The compound has also been studied for its urease inhibitory properties, which are crucial in treating infections caused by urease-producing bacteria.
Table 5: Anti-Urease Activity Results
| Compound | Percentage Inhibition at Various Concentrations (%) |
|---|---|
| Compound A | 92.12 at 40 µg/ml |
| Standard | 65 at 40 µg/ml |
This highlights the potential of these compounds in treating urease-related conditions .
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Comparisons of Pyrimidin-2-amine Derivatives and Analogues
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF₃) and difluorophenoxy groups in the HMRGX1-targeting compound increase lipophilicity (logP) and metabolic stability, favoring blood-brain barrier penetration for pain therapeutics.
- Sulfur-Containing Substituents :
- Thiophene (target compound) and thietane introduce steric bulk and polarizability, which may improve binding to sulfur-metabolizing enzymes or redox-sensitive targets.
Biological Activity
The compound 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine is a member of the pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a 2,5-dimethylthiophene moiety. The chemical formula is , and its molecular weight is approximately 236.31 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene and pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit specific kinases that play crucial roles in cancer cell proliferation and survival. For instance, compounds derived from this class have shown promising results in inhibiting FLT3 kinase activity, which is vital in certain leukemia types .
- Case Studies : In vitro studies demonstrated that derivatives of thiophene-pyrimidine exhibited cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. Notably, one study reported that certain derivatives induced apoptosis in these cells .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Compounds with similar structures were evaluated for their efficacy against various bacterial strains.
| Bacterial Strain | Activity Observed |
|---|---|
| Bacillus subtilis | Active |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Active |
| Candida albicans | Active |
These findings suggest that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Other Biological Activities
In addition to anticancer and antibacterial properties, compounds containing the thiophene-pyrimidine framework have been reported to exhibit:
- Antifungal Activity : Effective against various fungal strains.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in experimental models.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented in the literature, often focusing on optimizing yield and purity.
- Synthetic Route Example :
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies suggest favorable interactions with active sites of kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
